molecular formula C15H13N3O2 B2595697 N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034519-08-7

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2595697
CAS No.: 2034519-08-7
M. Wt: 267.288
InChI Key: QFPVWAFCSIILFJ-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide: is a heterocyclic compound that combines the structural features of pyrimidine and benzofuran. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Future Directions

Benzofuran compounds, including N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide, have potential applications in many aspects due to their biological activities . Future research could focus on exploring these potentials further, including their use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate.

    Amidation Reaction: The benzofuran-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(pyrimidin-5-yl)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine.

    Substitution: Halogenated benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran moiety can intercalate with DNA, while the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide.

    2-(Pyrimidin-5-yl)benzofuran: Lacks the ethyl linker and carboxamide group.

    Benzofuran-2-carboxamide: Lacks the pyrimidine moiety.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(18-6-5-11-8-16-10-17-9-11)14-7-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPVWAFCSIILFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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